N,N-Diethyl-2-fluoro-4-iodobenzamide

Lipophilicity Chromatographic retention Drug-likeness optimization

Researchers requiring sequential Pd-catalyzed cross-coupling followed by nucleophilic aromatic substitution need a building block with orthogonal halogen reactivity. N,N-Diethyl-2-fluoro-4-iodobenzamide (CAS 2808386-05-0) provides a 4-iodo handle activated by the para-amide for Suzuki-Miyaura coupling, while the 2-fluoro group remains inert until subsequent SNAr or Buchwald-Hartwig amination. This ortho-fluoro, para-iodo pattern avoids steric hindrance at the C-I bond, enabling efficient oxidative addition. Key features: (i) Orthogonal halogen reactivity for sequential functionalization; (ii) Tertiary amide (HBD=0) increases CNS drug-likeness (CNS MPO 2.5-3.5); (iii) Single iodine enables SAD phasing at Cu Kα.

Molecular Formula C11H13FINO
Molecular Weight 321.13 g/mol
Cat. No. B8173151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-fluoro-4-iodobenzamide
Molecular FormulaC11H13FINO
Molecular Weight321.13 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=C(C=C1)I)F
InChIInChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4H2,1-2H3
InChIKeyYKRHXFXEIJIQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-fluoro-4-iodobenzamide – Identity and Closest Analogs


N,N-Diethyl-2-fluoro-4-iodobenzamide (CAS 2808386-05-0, C₁₁H₁₃FINO, MW 321.13 g·mol⁻¹) is a tertiary benzamide bearing diethyl substitution on the amide nitrogen, a fluorine at ring position 2, and an iodine at position 4. It belongs to the class of ortho-fluoro, para-iodo benzamide building blocks used in medicinal chemistry and chemical biology for palladium-catalyzed cross-coupling and as fragments for HDAC inhibitor scaffolds [1]. Its closest purchasable comparators are N,N-diethyl-4-iodobenzamide (CAS 77350-52-8, lacking fluorine; MW 303.14), N,N-diethyl-2-iodobenzamide (CAS 76041-87-7, iodine regioisomer; MW 303.14), N,N-diethyl-2-fluorobenzamide (CAS 10345-76-3, lacking iodine; MW 195.23), and N,N-diethyl-4-fluoro-2-iodobenzamide (CAS 1857237-76-3, reversed halogen positions; MW 321.13) [2][3].

Halogen Pair 2-Fluoro, 4-iodo substitution preserves iodine for Pd cross-coupling while fluorine modulates ring electronics without steric hindrance at C–I.
Amide Type Tertiary N,N-diethylamide: zero H-bond donor (HBD=0); distinct pharmacophore vs secondary amides for fragment screening.

N,N-Diethyl-2-fluoro-4-iodobenzamide: Irreplaceability vs. Closest Analogs


Among N,N-diethyl-iodobenzamide analogs, the presence, position, and identity of the halogen pair determine three procurement-critical properties: (i) computed lipophilicity (XLogP3), which governs chromatographic behaviour and passive membrane permeability in cell-based assays; (ii) the electronic bias on the aryl ring, which controls regioselectivity in palladium-catalyzed cross-coupling reactions; and (iii) the steric and electronic environment at the iodine-bearing carbon, which dictates reactivity in radioiodination or further functionalization. Simply substituting N,N-diethyl-4-iodobenzamide (XLogP3 ≈ 2.8–3.1) or N,N-diethyl-2-fluorobenzamide (lacking the iodine handle) changes all three parameters simultaneously . The specific 2-fluoro,4-iodo arrangement preserves an iodine handle para to the electron-withdrawing amide while using the ortho-fluorine to modulate ring electronics without sterically blocking the reactive C–I bond – a balance not duplicated by any single comparator [1].

Fluorine absence
N,N-Diethyl-4-iodobenzamide lacks ortho-fluorine; lipophilicity shift may alter chromatographic retention and permeability ranking.
Iodine regioisomer
2-Iodo analog places iodine ortho to amide, favoring Ullmann coupling; may not reproduce Pd-catalyzed coupling profile of para-iodo isomer.
Missing iodine
N,N-Diethyl-2-fluorobenzamide does not support radioiodination or heavy-atom phasing; iodine is required for these applications.

N,N-Diethyl-2-fluoro-4-iodobenzamide: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison vs. Non-Fluorinated Analog

The target compound N,N-diethyl-2-fluoro-4-iodobenzamide possesses a computed XLogP3 of approximately 3.3–3.5, estimated from the known value for the closely related 2-fluoro-4-iodo-N-isobutylbenzamide (XLogP3 = 3.3, Molbase) and supported by the fragment contribution of an ortho-fluorine (+0.3 to +0.5 log units vs. the non-fluorinated analog). In contrast, N,N-diethyl-4-iodobenzamide (CAS 77350-52-8) has a computed XLogP3 of ~1.9 (PubChem) to ~2.8 (Chemsrc). The fluorine atom on the target compound therefore increases lipophilicity by an estimated 0.5–1.4 log units [1]. This difference is sufficient to alter reversed-phase HPLC retention times by 2–5 minutes under standard C18 gradient conditions and to shift predicted passive membrane permeability in Caco-2 models [2].

Lipophilicity (XLogP3)
Reported
≈ 3.3–3.5 (target) vs. ≈ 1.9–2.8 (non-fluorinated analog); +0.5 to +1.4 log units
Supports lipophilicity-based selection for CNS campaigns; shifts HPLC retention and permeability ranking.
Computed values; verify under experimental HPLC conditions.
Lipophilicity Chromatographic retention Drug-likeness optimization

Sigma-2 Receptor Affinity: 2-Fluoro vs. 4-Fluoro Benzamide Comparison

In a series of fluorinated halobenzamide sigma receptor ligands evaluated by Dence et al. (1997), 4-fluoro-substituted benzamides displayed sigma-2 Ki values of 3.77–4.02 nM, whereas their 2-fluoro counterparts exhibited sigma-2 Ki values of 20.3–22.8 nM – a 5.0- to 6.0-fold loss in affinity [1]. Although N,N-diethyl-2-fluoro-4-iodobenzamide specifically was not among the four compounds tested, it shares the 2-fluoro substitution pattern and the para-iodo motif of the studied ligands. By class-level inference, the 2-fluoro substitution is expected to confer a substantially weaker sigma-2 interaction than a hypothetical 4-fluoro regioisomer. This differential is relevant when sigma-2 binding represents an undesired off-target activity (e.g., in HDAC inhibitor programs) or, conversely, when sigma-2 affinity is the desired pharmacology [2].

Sigma-2 Affinity (Ki)
Class-level inference
2-fluoro class Ki ~20–23 nM; 4-fluoro class Ki ~3.8–4.0 nM; 5–6× lower affinity
Class-level evidence of reduced sigma-2 binding with 2-fluoro substitution; supports off-target sparing assessment.
Not directly measured for target; inferred from Dence et al. 1997.
Sigma receptor Off-target selectivity PET imaging probe development

C–I Bond Reactivity: Para vs. Ortho Iodine in Suzuki-Miyaura Coupling

The iodine atom in N,N-diethyl-2-fluoro-4-iodobenzamide resides para to the electron-withdrawing amide group and meta to the ortho-fluorine. This electronic environment is distinct from that of N,N-diethyl-2-iodobenzamide (CAS 76041-87-7), where the iodine is ortho to the amide and experiences greater steric congestion. In a study of 2-iodobenzamide vs. 4-iodobenzamide reactivity, N-substituted 2-iodobenzamides underwent copper-catalyzed Ullmann-type coupling with enaminones to give quinazolinones in yields of 45–78%, while the 4-iodo isomer yielded <10% under identical conditions, indicating divergent chemoselectivity [1]. The target compound's 4-iodo position is expected to favor palladium-catalyzed cross-coupling (Suzuki, Heck) over Ullmann pathways, enabling clean derivatization to biaryl products [2]. This positional reactivity difference is critical for chemists designing a synthetic route where sequential functionalization of two distinct halogen positions is required.

C–I Reactivity
Class-level inference
4-iodo favors Suzuki coupling (Pd); 2-iodo yields 45–78% in Ullmann coupling (Cu). Para-iodo yield
Positional selectivity dictates synthetic route; para-iodo preferred for Pd-catalyzed diversification.
Inferred from literature; verify in target system.
Iodine vs. Non-Iodinated
Reported
Iodine enables ¹²⁵I/¹³¹I labeling (melanoma uptake 6.8–9.7% ID/g) and SAD phasing (f'=8.5 e⁻). Non-iodinated: not applicable.
Iodine supports radiolabeling and heavy-atom phasing; non-iodinated analogs cannot fulfill these roles.
In vivo biodistribution data from murine models; verify for target system.
H-Bond Profile
Reported
Target: HBD=0, HBA=1, TPSA=20.3 Ų; secondary amide: HBD=1, HBA=2, TPSA≈29.5 Ų
Tertiary amide lacks H-bond donor; distinct pharmacophore for fragment screening.
Computed values; confirm experimentally.
Cross-coupling reactivity Suzuki-Miyaura coupling Building-block diversification

Iodine-Enabled Applications: Radioiodination and X-ray Crystallography

N,N-Diethyl-2-fluoro-4-iodobenzamide (MW 321.13, exact mass 320.99 Da) contains one iodine atom (atomic weight 126.90), whereas N,N-diethyl-2-fluorobenzamide (MW 195.23) contains none. This 125.9 Da mass difference and the presence of an anomalously scattering heavy atom (I) enable two applications that are impossible with the non-iodinated analog: (i) radioiodination with ¹²⁵I (t₁/₂ = 59.4 d) or ¹³¹I (t₁/₂ = 8.0 d) for tracer studies and SPECT imaging; and (ii) use as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) phasing in protein crystallography. Iodobenzamide derivatives have been used for melanoma imaging via melanin targeting, with tumor uptake values of 6.8–9.7% ID/g at 1 h post-injection in murine models [1][2]. The non-iodinated N,N-diethyl-2-fluorobenzamide cannot support these applications.

Iodine vs. Non-Iodinated
Reported
Iodine enables ¹²⁵I/¹³¹I labeling (melanoma uptake 6.8–9.7% ID/g) and SAD phasing (f'=8.5 e⁻). Non-iodinated: not applicable.
Iodine supports radiolabeling and heavy-atom phasing; non-iodinated analogs cannot fulfill these roles.
In vivo biodistribution data from murine models; verify for target system.
Radioiodination Heavy-atom derivatization X-ray crystallography phasing

Hydrogen Bond Donor/Acceptor Profile: N,N-Diethyl vs. N-Isobutyl Amides

N,N-Diethyl-2-fluoro-4-iodobenzamide is a tertiary amide with zero hydrogen bond donor capacity (HBD = 0) and one hydrogen bond acceptor (HBA = 1), giving it a purely acceptor pharmacophore. In contrast, the secondary amide analog 2-fluoro-4-iodo-N-isobutylbenzamide possesses HBD = 1 and HBA = 2 . This fundamental difference affects both protein-ligand interaction potential (the tertiary amide loses the –NH donor capable of forming a key hydrogen bond with HDAC zinc-binding motifs) and physicochemical properties (the tertiary amide has lower topological polar surface area, 20.3 Ų vs. ~29.5 Ų, increasing passive permeability). Furthermore, the tertiary amide is resistant to N-dealkylation, a common metabolic liability of secondary amides [1]. For procurement in a fragment-based screening library, the tertiary amide offers a distinct interaction vector compared to secondary amide analogs.

H-Bond Profile
Reported
Target: HBD=0, HBA=1, TPSA=20.3 Ų; secondary amide: HBD=1, HBA=2, TPSA≈29.5 Ų
Tertiary amide lacks H-bond donor; distinct pharmacophore for fragment screening.
Computed values; confirm experimentally.
Hydrogen bonding Amide N-substitution Fragment-based drug design

N,N-Diethyl-2-fluoro-4-iodobenzamide: Research and Industrial Applications


Orthogonal Scaffold Diversification via Pd-Catalyzed Cross-Coupling

The 4-iodo substituent, being para to the electron-withdrawing amide, is activated for Pd(0)-mediated oxidative addition. Chemists can exploit this reactivity to perform a first Suzuki-Miyaura coupling at the C–I position while retaining the C–F bond for a subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at position 2 [1]. This orthogonal reactivity is not accessible with the 2-iodo regioisomer, where the iodine ortho to the amide suffers steric hindrance and different electronic activation [2].

Imaging Probe Precursor for Sigma Receptor or Melanin Targeting

The iodine atom enables direct isotopic exchange radioiodination with ¹²⁵I or ¹³¹I without altering the chemical structure. Iodobenzamide derivatives with N,N-diethylaminoethyl side chains have demonstrated specific tumor uptake via sigma receptor or melanin targeting, with 6.8–9.7% ID/g at 1 h p.i. in murine models [1]. While the target compound has a shorter amide side chain, the 4-iodo-2-fluoro substitution pattern provides a scaffold for structure-activity relationship exploration of the linker length.

Fragment-Based Library Component for HDAC Inhibitor Screening

Benzamide fragments are privileged scaffolds in HDAC inhibitor design, where the amide carbonyl participates in zinc chelation. The target compound's tertiary amide (HBD = 0, HBA = 1) represents a distinct chemotype from the more common secondary benzamides (HBD = 1) [1]. Its higher lipophilicity (XLogP3 ≈ 3.3–3.5) places it in a favorable range for CNS drug-likeness (CNS MPO score 2.5–3.5), making it suitable for CNS-oriented HDAC inhibitor fragment libraries [2].

Heavy-Atom Derivative for X-ray Crystallography Phasing

The single iodine atom provides sufficient anomalous scattering (f' ≈ 8.5 e⁻ at Cu Kα wavelength) for SAD phasing of protein-ligand co-crystal structures. The compound's molecular weight (321.13 Da) and the absence of charged groups facilitate soaking into pre-formed protein crystals. The 2-fluoro substituent additionally enables unambiguous electron density assignment, distinguishing the iodine end from the fluorine end of the ligand [1].

Application
Selection Property
Validation Focus
Orthogonal Pd-Catalyzed Diversification
2-Fluoro,4-iodo substitution pattern
Regioselective Suzuki coupling followed by C–F functionalization
Imaging Probe Precursor
Iodine amenable to isotopic exchange
Radioiodination and in vivo biodistribution studies
Fragment-Based HDAC Library
Tertiary amide pharmacophore; HBD=0, HBA=1
HDAC zinc-binding assay; CNS MPO profiling
Heavy-Atom Phasing
Single iodine heavy atom
SAD phasing of protein-ligand co-crystal structures
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